molecular formula C23H34N6O8 B8066979 Virginiamycin S1

Virginiamycin S1

Cat. No.: B8066979
M. Wt: 522.6 g/mol
InChI Key: VUSOFOWHIJEBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Virginiamycin S1 is a cyclic peptide antibiotic belonging to the streptogramin B group, produced by Streptomyces virginiae and other Streptomyces species . It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, inducing conformational changes in the peptidyltransferase center . Structurally, it lacks the dimethylamino group found in related compounds like Virginiamycin B, contributing to its unique mechanism .

Properties

IUPAC Name

12-ethyl-15-(methylamino)-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosane-2,5,11,14,18,21,24-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6O8/c1-3-14-23(36)29-7-4-5-16(29)21(34)25-10-18(31)28-8-6-13(30)9-17(28)22(35)26-11-19(32)37-12-15(24-2)20(33)27-14/h14-17,24H,3-12H2,1-2H3,(H,25,34)(H,26,35)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOFOWHIJEBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCC(=O)CC3C(=O)NCC(=O)OCC(C(=O)N1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin-Based Cyclization Strategy

A landmark study demonstrated the solid-phase synthesis of dihydrothis compound using Fmoc-protected amino acids anchored to Wang resin. Key steps include:

  • Sequential coupling of L-threonine, D-allylglycine, and L-phenylglycine residues via HBTU activation.

  • On-resin cyclization using PyBOP/DIEA to form the 23-membered depsipeptide ring.

  • Cleavage with TFA:thioanisole:EDT (95:3:2) to yield the core structure.

This method achieves 78% purity post-HPLC, with diversification possible at positions 1', 1, 2, 3, and 4 through modified building blocks.

Equation 1: Cyclization Efficiency
Yield (%)=[Product][Resin-bound precursor]×100\text{Yield (\%)} = \frac{[\text{Product}]}{[\text{Resin-bound precursor}]} \times 100
Under optimized conditions (PyBOP, 0.1 M DIEA in DMF), cyclization yields reach 64%.

Downstream Processing and Purification

Extraction and Primary Recovery

Post-fermentation broth is treated with methanol-acetonitrile (1:1 v/v) to solubilize this compound, followed by Oasis HLB cartridge purification. Elution with 0.01 M ammonium dihydrogen phosphate removes polar impurities, achieving 71.2–98.4% recovery across livestock tissue matrices.

Chromatographic Separation

Luna C18 columns (5 μm, 150 × 4.6 mm) with acetonitrile/5 mM ammonium acetate (0.1% formic acid) gradients resolve this compound (RT = 6.2 min) from M1 (RT = 5.8 min). Mobile phase acidity is critical; pH < 3.0 prevents lactone ring hydrolysis, preserving bioactivity.

Strain Engineering for Enhanced S1 Biosynthesis

Overexpression of vis Operons

Constitutive expression of visB-visA and visC-visD operons in S. virginiae VKM Ac-2738D via strong promoters (ermE*) increases S1 titers by 1.8-fold. However, excessive VB levels (>50 μM) trigger premature sporulation, necessitating fed-batch VB addition.

Carbon Flux Optimization

13C metabolic flux analysis reveals that sucrose catabolism through the pentose phosphate pathway supplies 65% of NADPH for S1 biosynthesis. Engineering phosphoketolase pathways redirects flux from glycolysis, boosting NADPH availability by 40%.

Quality Control and Analytical Validation

LC-MS/MS Quantification

A validated method using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) quantifies S1 residues down to 0.25 μg/kg in livestock products. Characteristic transitions include m/z 824.4 → 130.1 (quantifier) and 824.4 → 355.2 (qualifier).

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms >99% purity for clinical-grade S1, using a C18 column and isocratic elution (acetonitrile:0.1% TFA = 65:35) .

Chemical Reactions Analysis

Types of Reactions

Virginiamycin S1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethyl and methylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new alkyl or amino groups.

Scientific Research Applications

Antimicrobial Properties

Virginiamycin S1 exhibits potent antimicrobial activity by inhibiting bacterial protein synthesis. It does this by binding to the 50S ribosomal subunit, thereby preventing aminoacyl-tRNA binding and peptide bond formation. This mechanism is crucial for its efficacy against gram-positive bacteria, making it valuable in treating infections caused by organisms such as Enterococcus faecium and Staphylococcus aureus .

Case Study: Resistance Development

Research has shown that this compound does not induce resistance development in several strains of E. faecium at low concentrations. In trials, four out of five strains did not exhibit resistance when exposed to virginiamycin at varying M1:S1 ratios, indicating its potential as a stable therapeutic agent .

Industrial Production

The production of this compound has been scaled up significantly for industrial applications. A notable study involved the use of a high-yield strain of Streptomyces virginiae (VKM Ac-2738D) to optimize the production process. The study demonstrated that maintaining an optimal M1:S1 ratio (75:25) during fermentation led to increased yields, with final titers reaching up to 5.6 g/L .

Production Optimization Techniques

  • Fermentation Conditions: Adjusting pH and dissolved oxygen levels during fermentation was critical for maximizing yield.
  • Synthetic Adsorbing Resins: The use of resins like Diaion HP21 improved the recovery of virginiamycin from culture broth, simplifying purification processes .

Veterinary Applications

This compound is widely used as a growth promoter in livestock such as cattle, swine, and poultry. It enhances feed conversion efficiency and promotes growth rates, which is particularly beneficial in commercial farming settings .

Regulatory Status

The use of virginiamycin as a feed additive has been approved in various countries due to its effectiveness in improving animal health and productivity while minimizing the risk of antibiotic resistance .

Analytical Methods for Detection

Accurate detection and quantification of this compound in various matrices are essential for ensuring safety and compliance in food products. Recent advancements include:

  • High-Performance Liquid Chromatography (HPLC): This method allows for sensitive detection of this compound in dried distillers grains (DDGS), achieving limits of detection (LOD) as low as 1.5 µg/mL .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modified methods using isotopically labeled standards have improved the accuracy and precision of residue analysis in agricultural products .

Summary Table of Key Findings

Application AreaKey Findings
Antimicrobial ActivityEffective against gram-positive bacteria; no resistance development at low concentrations .
Industrial ProductionHigh yields achieved with optimized M1:S1 ratios; use of adsorbing resins enhances recovery .
Veterinary UseApproved as a growth promoter; improves feed efficiency in livestock .
Analytical TechniquesHPLC and LC-MS/MS methods provide sensitive detection capabilities .

Mechanism of Action

The mechanism of action of Virginiamycin S1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptor Activity: Interacting with cell surface receptors to alter signal transduction pathways.

    Interfering with Nucleic Acids: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Challenges and Limitations

  • Regulatory Scrutiny : Residues in animal products require stringent HPLC-MS/MS monitoring, as seen in feed analysis methods .

Biological Activity

Virginiamycin S1 is a macrolide antibiotic derived from the bacterium Streptomyces virginiae. It is part of the virginiamycin complex, which also includes virginiamycin M1. This compound exhibits significant biological activity, particularly against Gram-positive bacteria, and is utilized both as an antibiotic in veterinary medicine and as a growth promoter in livestock. Its mechanism of action primarily involves the inhibition of protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit.

This compound functions by inhibiting peptidyl transferase activity, which is crucial for protein synthesis in bacteria. By binding to the ribosome, it disrupts the translation process, leading to bacteriostatic effects. When used in combination with virginiamycin M1, the two compounds exhibit synergistic effects that enhance their overall antimicrobial activity .

Antimicrobial Spectrum

This compound is particularly effective against a variety of Gram-positive bacteria, including strains of Enterococcus and Staphylococcus. Its efficacy has been demonstrated in various studies:

  • Efficacy Against Enterococcus : this compound has been shown to exhibit antimicrobial activity at low concentrations, with studies indicating no resistance selection at concentrations greater than 0.5 µg/ml against E. faecium strains .
  • Synergistic Effects : The combination of this compound and M1 can increase antimicrobial activity by up to four times when used in optimal ratios (70-75% M1 to 25-30% S1) .

Study on Efficacy in Livestock

A controlled study investigated the impact of virginiamycin on broiler chickens' gut microbiota. The results indicated that virginiamycin not only promoted growth but also modulated the microbial population favorably, reducing pathogenic bacteria while enhancing beneficial strains .

Resistance Studies

Research has also focused on the potential for resistance development. A study showed that when administered at appropriate levels, this compound did not lead to significant resistance among Enterococcus strains, suggesting its continued utility as a therapeutic agent .

Production and Purification

This compound production involves fermentation processes using high-yield strains of S. virginiae. Recent advancements have optimized production methods, achieving titers of up to 5.6 g/L through improved fermentation conditions and strain selection .

Table 1: Production Optimization Data

StrainProduction (g/L)M1:S1 RatioFermentation Conditions
VKM Ac-2738D5.674:26pH 6.8-7.0; Dissolved O2 50%
Original Strain0.6Not SpecifiedStandard Conditions

Analytical Methods for Detection

The quantification of this compound in various matrices (e.g., dried distillers grains) has been achieved using high-performance liquid chromatography (HPLC). The method demonstrated high accuracy and precision, with recoveries for this compound reaching up to 105% .

Table 2: Analytical Performance Data

AntibioticCalibration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
This compound5.0–1001.55.0105
Virginiamycin M15.0–1001.65.1103

Q & A

Basic: What analytical methodologies are recommended for detecting and quantifying Virginiamycin S1 in complex biological matrices?

To ensure accurate detection of this compound, liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:

  • Sample preparation: Use solid-phase extraction (SPE) to isolate this compound from interfering compounds in feed or tissue samples.
  • Chromatographic separation: Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from its structural analogs, such as Virginiamycin M1 .
  • Validation: Perform recovery studies and matrix-matched calibration to address variability in complex matrices.

Advanced: How can researchers reconcile contradictory findings regarding this compound’s receptor antagonism in functional assays?

The antagonistic activity of this compound at CCKB/gastrin receptors (e.g., in guinea pig ileum LMMP assays) may show non-competitive inhibition patterns at higher concentrations, as observed in . To resolve discrepancies:

  • Dose-response analysis: Compare EC₅₀ shifts across studies to distinguish competitive vs. allosteric mechanisms.
  • Receptor homogeneity controls: Co-administer selective antagonists (e.g., L-365,260) to confirm target specificity.
  • Experimental replication: Standardize tissue preparation protocols to minimize variability in receptor density or coupling efficiency.

Basic: What structural features of this compound influence its ribosomal binding and antibiotic activity?

This compound (C₄₃H₄₉N₇O₁₀; MW 823.89) belongs to the streptogramin B group. Its macrocyclic lactone ring facilitates binding to the 50S ribosomal subunit, disrupting peptide elongation. Key structural determinants include:

  • Hydrophobic side chains: Enhance membrane permeability in Gram-positive bacteria.
  • Synergistic interaction: Co-administration with streptogramin A components (e.g., Virginiamycin M1) increases efficacy by inducing conformational changes in the ribosome .

Advanced: What experimental strategies can address challenges in synthesizing this compound analogs with improved pharmacokinetic properties?

Synthetic modification strategies should balance bioactivity and stability:

  • Side-chain functionalization: Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility without disrupting ribosomal binding.
  • In vitro assays: Use ribosome-binding assays and time-kill curves to evaluate analog efficacy against resistant strains (e.g., Staphylococcus aureus).
  • Metabolic stability testing: Employ liver microsome models to assess cytochrome P450-mediated degradation .

Basic: How should researchers design dose-ranging studies for this compound in antimicrobial efficacy trials?

  • In vitro MIC determination: Test against a panel of clinically relevant pathogens (e.g., Enterococcus faecium) using broth microdilution per CLSI guidelines.
  • In vivo models: Use murine infection models with escalating doses (1–50 mg/kg) to establish therapeutic indices. Monitor renal/hepatic toxicity markers to define safety thresholds .

Advanced: What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

For non-competitive antagonism (e.g., receptor assays in ):

  • Schild plot analysis: Use modified methods (e.g., Arunlakshana-Schild) to estimate pA₂ values despite reduced maximal responses.
  • Non-parametric modeling: Apply Hill equation variants to account for partial inhibition.
  • Bayesian hierarchical models: Incorporate inter-study variability when meta-analyzing heterogeneous datasets.

Basic: What are the critical controls for ensuring specificity in this compound’s mechanism-of-action studies?

  • Negative controls: Use ribosomal subunits pre-treated with puromycin to confirm binding dependency.
  • Competitive inhibitors: Co-incubate with excess erythromycin to block macrolide-binding sites.
  • Genetic controls: Employ bacterial strains with ribosomal mutations (e.g., rplV mutations) to validate target engagement .

Advanced: How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy of this compound?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Integrate tissue penetration data (e.g., using microdialysis) to adjust for bioavailability limitations.
  • Protein binding assays: Measure free drug concentrations in serum to correlate with microbiological activity.
  • Resistance gene screening: Check for presence of vat genes encoding streptogramin acetyltransferases in bacterial isolates .

Basic: What are best practices for validating the purity of this compound in experimental formulations?

  • HPLC-UV/HRMS: Use C18 columns with UV detection at 254 nm; confirm molecular mass via high-resolution MS.
  • Stability testing: Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles to prevent degradation .

Advanced: How can researchers design studies to investigate this compound’s off-target effects in eukaryotic systems?

  • Transcriptomic profiling: Use RNA-seq to identify dysregulated pathways in human cell lines (e.g., HepG2) post-treatment.
  • High-content screening: Employ fluorescence-based assays (e.g., mitochondrial membrane potential) to detect cytotoxicity.
  • Cross-reactivity assays: Test against human ribosomes using cryo-EM to assess binding specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.